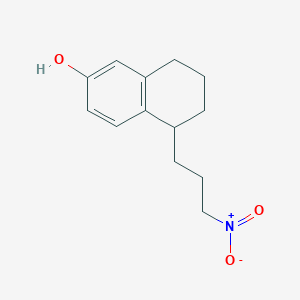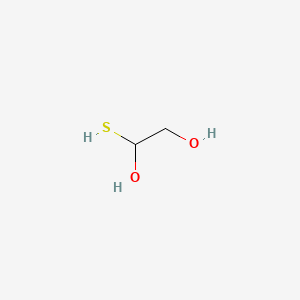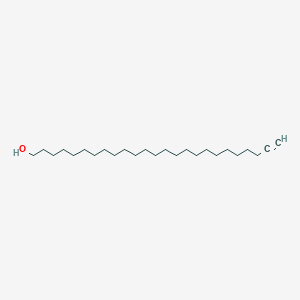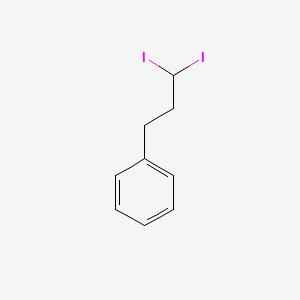
(3,3-Diiodopropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Diiodopropyl)benzene is an organic compound with the molecular formula C9H10I2 It is a derivative of benzene, where two iodine atoms are attached to the third carbon of a propyl group, which is in turn attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Diiodopropyl)benzene typically involves the iodination of propylbenzene. One common method is the reaction of propylbenzene with iodine in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective iodination at the third carbon of the propyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(3,3-Diiodopropyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the iodine atoms can lead to the formation of propylbenzene or other derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of propylbenzene or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
(3,3-Diiodopropyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in radiolabeling and imaging studies.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3,3-Diiodopropyl)benzene depends on the specific application. In chemical reactions, the iodine atoms act as leaving groups, facilitating various substitution and elimination reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its iodine atoms, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,3-Dibromopropyl)benzene: Similar structure but with bromine atoms instead of iodine.
(3,3-Dichloropropyl)benzene: Similar structure but with chlorine atoms instead of iodine.
Propylbenzene: Lacks the halogen atoms, making it less reactive in certain chemical reactions.
Uniqueness
(3,3-Diiodopropyl)benzene is unique due to the presence of iodine atoms, which confer distinct reactivity and properties compared to its bromine and chlorine analogs. The larger atomic size and higher reactivity of iodine make this compound particularly useful in specific synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
141694-60-2 |
|---|---|
Molekularformel |
C9H10I2 |
Molekulargewicht |
371.98 g/mol |
IUPAC-Name |
3,3-diiodopropylbenzene |
InChI |
InChI=1S/C9H10I2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI-Schlüssel |
CSNNFQWELLIYRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{[2-(4-Chlorophenyl)-3-ethyloxetan-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14282890.png)
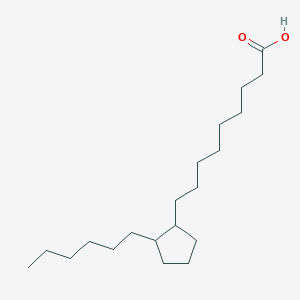

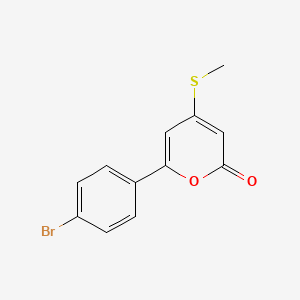

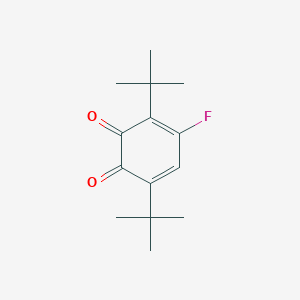


![[(1-Chlorohex-1-en-1-yl)selanyl]benzene](/img/structure/B14282941.png)

